Synthetic Utility for Pyrido[4,3-d]pyrimidine Construction: Reaction Specificity Compared with N-Cyanoformamidine and N-Cyanoacetamidine
N'-Cyanobenzenecarboximidamide (N-cyanobenzamidine) reacts with diethyl acetone-1,3-dicarboxylate in the presence of nickel acetate to yield ethyl 4-amino-6-ethoxycarbonylmethyl-2-phenylpyrimidine-5-carboxylate, which upon subsequent cyclization with MeONa produces 4-amino-7-hydroxy-2-phenylpyrido[4,3-d]pyrimidin-5(6H)-ones—a heterocyclic scaffold of pharmaceutical relevance [1]. In contrast, N-cyanoformamidine and N-cyanoacetamidine (aliphatic N-cyanoamidines) fail to generate analogous thiadiazine products under comparable reaction conditions, demonstrating that the aromatic phenyl substitution is essential for productive cyclization [2].
| Evidence Dimension | Successful cyclization to target heterocycle |
|---|---|
| Target Compound Data | Productive reaction yielding pyrido[4,3-d]pyrimidin-5(6H)-ones via pyrimidine intermediate |
| Comparator Or Baseline | N-Cyanoformamidine (aliphatic); N-Cyanoacetamidine (aliphatic) |
| Quantified Difference | Aliphatic N-cyanoamidines produced no desired thiadiazine compounds under identical conditions |
| Conditions | Reaction with carbon disulfide in presence of KOH at -5°C |
Why This Matters
This compound enables access to pyrido[4,3-d]pyrimidine scaffolds that cannot be constructed using aliphatic N-cyanoamidine alternatives, making it uniquely valuable for medicinal chemistry programs targeting this privileged heterocyclic framework.
- [1] Komkov, A. V., Dorokhov, V. A. (2007). Construction of a pyrido[4,3-d]pyrimidine system on the basis of N-cyanobenzamidine and diethyl acetone-1,3-dicarboxylate. Russian Chemical Bulletin, 56, 2290–2292. View Source
- [2] Synthesis and Reactions of 6-Amino-4-aryl-2H-1,3,5-thiadiazine-2-thiones. Nippon Kagaku Kaishi, 2000(12), 859–869. View Source
